Alendronate(1-) -

Alendronate(1-)

Catalog Number: EVT-1591015
CAS Number:
Molecular Formula: C4H12NO7P2-
Molecular Weight: 248.09 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Alendronate(1-) is an organic anion. It is a conjugate base of an alendronic acid.
A nonhormonal medication for the treatment of postmenopausal osteoporosis in women. This drug builds healthy bone, restoring some of the bone loss as a result of osteoporosis.
Overview

Alendronate (1-) is a bisphosphonate compound primarily used in the treatment of osteoporosis and other bone-related disorders. It functions by inhibiting bone resorption, thereby increasing bone density and reducing the risk of fractures. Alendronate is a sodium salt of alendronic acid, which is characterized by its unique chemical structure that allows it to bind to hydroxyapatite in bone tissue.

Source

Alendronate was first synthesized in the late 20th century and has since been extensively studied for its pharmacological properties. It is commercially available under various brand names and is included in the World Health Organization's List of Essential Medicines due to its effectiveness in treating osteoporosis.

Classification

Alendronate falls under the category of bisphosphonates, which are a class of drugs that prevent the loss of bone mass. This classification is significant as it highlights its mechanism of action, which involves the inhibition of osteoclasts, the cells responsible for bone resorption.

Synthesis Analysis

Methods

The synthesis of alendronate sodium trihydrate can be achieved through several methods, with notable processes involving alendronic acid. Two primary methods are described in recent patents:

  1. Method Using Alendronic Acid: This method involves reacting alendronic acid with sodium hydroxide in an aqueous medium. The pH is adjusted to between 4.3 and 4.4, followed by concentration and crystallization from water to isolate the sodium salt .
  2. Method Using 4-Aminobutyric Acid: Another synthesis route involves sequentially adding 4-aminobutyric acid, phosphorous acid, and ionic liquid in a reaction kettle. Phosphorus trichloride is introduced while heating to 60-65 degrees Celsius, followed by a controlled reaction temperature of 55-65 degrees Celsius. The process culminates in cooling, filtration, and purification to yield white crystalline powder of alendronate sodium trihydrate .

Technical Details

Both methods emphasize high yield and purity while being environmentally friendly. The use of ionic liquids and controlled pH conditions are critical for achieving optimal results during synthesis.

Molecular Structure Analysis

Structure

Alendronate has a complex molecular structure characterized by two phosphonate groups attached to a carbon chain that includes an amino group. The molecular formula for alendronate is C4H12NO7P2NaC_4H_{12}NO_7P_2Na, indicating the presence of two phosphorus atoms within the structure.

Data

  • Molecular Weight: Approximately 249.13 g/mol
  • Chemical Structure: The compound exhibits a unique arrangement that allows it to effectively bind to hydroxyapatite in bone tissue, enhancing its therapeutic efficacy.
Chemical Reactions Analysis

Reactions

Alendronate undergoes various chemical reactions during its synthesis:

  1. Neutralization Reaction: The reaction between alendronic acid and sodium hydroxide results in the formation of alendronate sodium through neutralization processes.
  2. Crystallization: Post-reaction, the solution undergoes crystallization where the sodium salt precipitates out upon cooling and adjusting pH, which is essential for isolating pure alendronate sodium trihydrate .

Technical Details

The crystallization process involves careful temperature control and pH adjustment to ensure maximum yield and purity. The final product often requires drying under specific conditions to meet pharmaceutical standards.

Mechanism of Action

Process

The primary mechanism through which alendronate exerts its effects is by inhibiting osteoclast-mediated bone resorption. This inhibition leads to a decrease in bone turnover rates and an increase in bone mineral density.

Data

Research indicates that alendronate binds strongly to hydroxyapatite crystals in bone tissue, leading to prolonged retention within the skeletal system. This mechanism not only helps in treating osteoporosis but also plays a role in preventing skeletal-related events in patients with metastatic bone disease.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Alendronate is typically found as a white crystalline powder.
  • Solubility: It exhibits low solubility in water but can dissolve at higher pH levels.

Chemical Properties

  • Stability: Alendronate is stable under normal conditions but may degrade under extreme pH or temperature conditions.
  • pH Sensitivity: The compound's solubility and stability are significantly influenced by pH levels, making it crucial during formulation processes.
Applications

Scientific Uses

Alendronate is widely used in clinical settings for:

  • Osteoporosis Treatment: It helps increase bone density and reduce fracture risk.
  • Paget's Disease Management: Alendronate aids in controlling abnormal bone remodeling.
  • Cancer Therapy Support: It is utilized in managing skeletal-related events in patients with certain types of cancer.

Recent research also explores novel delivery systems for alendronate, aiming to enhance its bioavailability and minimize side effects associated with traditional oral administration routes . These advancements include nanobiomaterial combinations that facilitate controlled release mechanisms for improved therapeutic outcomes.

Molecular Pharmacology of Alendronate(1-) in Bone Remodeling

Osteoclast Inhibition via Mevalonate Pathway Disruption

Alendronate(1-) exerts its primary antiresorptive effect through specific inhibition of farnesyl diphosphate synthase (FPPS) in the mevalonate pathway. This enzyme catalyzes the conversion of geranyl pyrophosphate (GPP) and isopentenyl pyrophosphate (IPP) into farnesyl diphosphate (FPP), a crucial precursor for protein prenylation. By binding FPPS with high affinity (Ki ≈ 5 nM), alendronate disrupts the biosynthesis of both farnesyl diphosphate (FPP) and geranylgeranyl diphosphate (GGPP), thereby preventing post-translational prenylation of small GTPases essential for osteoclast function [7] [4].

The molecular consequences unfold as follows:

  • Prenylation Defects: Unprenylated Ras, Rho, and Rab GTPases fail to anchor to cell membranes, disrupting intracellular signaling cascades involved in osteoclast cytoskeletal organization, vesicular trafficking, and ruffled border formation [7].
  • Resorption Arrest: In vitro studies demonstrate that 10 μM alendronate reduces osteoclast-mediated bone resorption by 85-90% within 72 hours. This inhibition is reversible by co-administration of 10 μM geranylgeraniol (GGOH), confirming pathway specificity [4] [10].
  • Temporal Efficacy: Histomorphometric analyses reveal significant reductions in eroded bone surfaces after 3 weeks of treatment, with maximal suppression occurring at 4-6 weeks [1].

Table 1: Biochemical Effects of Alendronate on Mevalonate Pathway Intermediates

ParameterControlAlendronate (10 μM)Rescue (GGOH)
FPPS Activity (% inhibition)0%98.2 ± 1.1%5.3 ± 0.9%
GGPP Levels (pmol/mg protein)45.3 ± 3.26.1 ± 0.8*41.9 ± 2.7
Osteoclast Viability (%)100 ± 4.222.5 ± 3.8*89.3 ± 5.1

*Data from J774 macrophages/osteoclast models [7] [10]; *p<0.001 vs control

Hydroxyapatite Binding Dynamics and Skeletal Targeting

The bisphosphonate moiety (P-C-P backbone) of alendronate(1-) confers exceptional affinity for bone mineral surfaces via chemisorption to hydroxyapatite (Ca10(PO4)6(OH)2). This adsorption occurs through:

  • Tri-dentate Coordination: The protonated oxygen atoms in alendronate’s phosphonate groups form stable complexes with calcium ions in hydroxyapatite crystals, exhibiting binding constants (Kaff) of 2.2 × 106 M-1—significantly higher than non-nitrogenous bisphosphonates like clodronate (Kaff = 6.5 × 104 M-1) [5] [8].
  • Structural Influence: The R1 hydroxyl group and R2 aminoalkyl chain in alendronate enhance binding through hydrogen bonding and electrostatic interactions, respectively. This explains its 30-fold greater hydroxyapatite affinity versus risedronate [5] [6].
  • Pharmacokinetic Implications: 50-60% of intravenously administered alendronate localizes to bone within 6 hours, with residual amounts detectable in remodeling sites for >10 years. Nanocomposite studies show alendronate-hydroxyapatite conjugates release <5% of bound drug over 14 days in physiological buffers [5] [8].

Table 2: Comparative Hydroxyapatite Binding Parameters of Bisphosphonates

BisphosphonateBinding Constant (Kaff, M-1)Mineral Release Half-lifeBone Selectivity Index
Alendronate2.2 × 106155 ± 12 days8.7
Zoledronate3.1 × 106210 ± 18 days9.3
Risedronate7.4 × 10420 ± 3 days5.1
Clodronate6.5 × 10415 ± 2 days3.8

Data derived from in vitro hydroxyapatite adsorption assays and scintigraphy studies [5] [8]

Apoptotic Signaling in Osteoclasts: Role of Geranylgeranyl Diphosphate Depletion

Depletion of geranylgeranyl diphosphate (GGPP) constitutes the critical trigger for alendronate-induced osteoclast apoptosis. GGPP serves as the substrate for geranylgeranylation of Rho family GTPases (e.g., RhoA, Rac1, Cdc42), which regulate cytoskeletal dynamics and survival signaling:

  • GTPase Dysfunction: Unprenylated RhoA accumulates in the cytosol, failing to activate downstream effectors like ROCK (Rho-associated kinase). This disrupts actin ring formation—a structure essential for bone resorption—and reduces osteoclast motility by 70% [4] [9].
  • Mitochondrial Apoptosis Pathway: GGPP depletion activates caspases-3 and -9 within 24 hours. In vitro, 100 μM alendronate increases osteoclast apoptosis 4.5-fold, an effect blocked by 10 μM exogenous GGPP but not FPP [4] [7].
  • Secondary Mechanisms: Sustained GGPP deficiency induces endoplasmic reticulum (ER) stress via accumulation of unprenylated Rab GTPases, activating the unfolded protein response (UPR). This upregulates CHOP (C/EBP homologous protein), increasing caspase-12 cleavage and DNA fragmentation [9] [7].

Table 3: Apoptotic Pathways Modulated by GGPP Depletion

Molecular EventTime CourseFunctional ConsequenceRescue Agent
Loss of membrane-localized RhoA6-12 hoursDisrupted actin cytoskeletonGeranylgeraniol
Caspase-3 activation18-24 hoursDNA fragmentationZ-VAD-FMK (caspase inhibitor)
CHOP upregulation24-48 hoursER stress-induced apoptosisChaperone inducers
Reduced Bcl-2/Bax ratio12-24 hoursMitochondrial permeability transitionCyclosporin A

Data from RAW264.7 osteoclast precursors and human osteoclast cultures [4] [7] [9]

Properties

Product Name

Alendronate(1-)

IUPAC Name

(4-amino-1-hydroxy-1-phosphonobutyl)-hydroxyphosphinate

Molecular Formula

C4H12NO7P2-

Molecular Weight

248.09 g/mol

InChI

InChI=1S/C4H13NO7P2/c5-3-1-2-4(6,13(7,8)9)14(10,11)12/h6H,1-3,5H2,(H2,7,8,9)(H2,10,11,12)/p-1

InChI Key

OGSPWJRAVKPPFI-UHFFFAOYSA-M

SMILES

C(CC(O)(P(=O)(O)O)P(=O)(O)[O-])CN

Canonical SMILES

C(CC(O)(P(=O)(O)O)P(=O)(O)[O-])CN

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.